molecular formula C4H10ClNO B1415239 O-Allyl-N-methylhydroxylamine hydrochloride CAS No. 76564-17-5

O-Allyl-N-methylhydroxylamine hydrochloride

Cat. No.: B1415239
CAS No.: 76564-17-5
M. Wt: 123.58 g/mol
InChI Key: JJESMOFBXWYCOM-UHFFFAOYSA-N
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Description

“O-Allyl-N-methylhydroxylamine hydrochloride” is a derivative of hydroxylamine where a methyl group replaces one of the hydrogens of the amino group . It is an isomer of methoxyamine and aminomethanol . It decomposes in an exothermic reaction into methane and azanone unless stored as a hydrochloride salt .

Scientific Research Applications

Analytical Applications

O-Allyl-N-methylhydroxylamine hydrochloride is used in analytical chemistry for the determination of various compounds. For example, O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride, a related compound, is utilized for determining carbonyl-containing compounds in diverse samples such as water, blood, urine, air, and clothing (Cancilla & Que Hee, 1992). Additionally, a high-performance liquid chromatography (HPLC) method was established for the precise determination of O-methylhydroxylamine hydrochloride, demonstrating its importance in chemical analysis (Qiu Jin, 2008).

Catalytic and Synthetic Chemistry

In catalytic and synthetic chemistry, hydroxylamines, including this compound, are investigated for their nucleophilic properties in transition-metal-catalyzed allylic substitutions. These reactions are significant for synthesizing linear and branched hydroxylamines with potential applications in pharmaceuticals and material science (Miyabe et al., 2005). Also, sensitivity studies of substituted hydroxylamines to oxidation by iodine have been conducted, which is crucial for understanding their chemical behavior and potential applications (Tomlinson et al., 1971).

Material Science

In material science, allylamine hydrochloride-based hydrogels have been explored. These hydrogels are important for environmental management and wastewater treatment due to their ability to remove phosphorus ions from various environments. Such studies highlight the potential of hydroxylamine derivatives in creating materials with environmental applications (Haisong Zhang et al., 2016).

Biomedical Research

In the field of biomedical research, poly(allylamine hydrochloride) gels, related to this compound, have been studied for their unique properties. These gels can be used in various medical applications due to their specific aggregation properties, which are influenced by pH and other factors (G. Rao et al., 1999).

Safety and Hazards

The safety data sheet for a similar compound, Methoxylamine hydrochloride, indicates that it may be corrosive to metals, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause respiratory irritation, suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name

N-prop-2-enoxymethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-4-6-5-2;/h3,5H,1,4H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJESMOFBXWYCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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